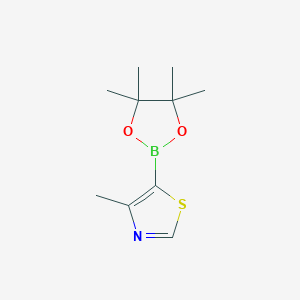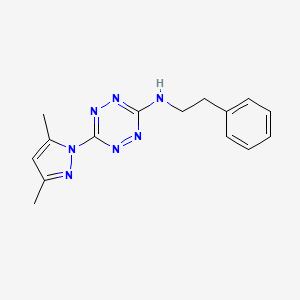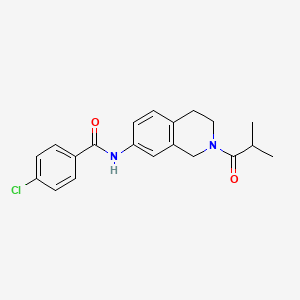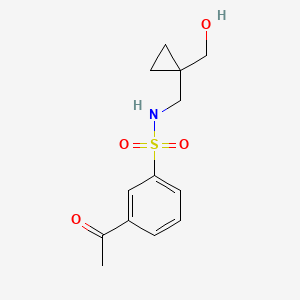
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a thiazole ring, a boronic ester group, and a methyl group. It is known for its utility in various chemical reactions, particularly in cross-coupling reactions, which are pivotal in organic synthesis.
Mecanismo De Acción
Target of Action
Boronic acid derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acid derivatives are known to interact with their targets through the formation of boronate esters, which are reversible covalent complexes . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
The interaction of boronic acid derivatives with biological targets can influence various biochemical pathways, depending on the specific nature of the target .
Pharmacokinetics
The bioavailability of boronic acid derivatives can be influenced by factors such as their stability in physiological conditions, their ability to cross biological membranes, and their susceptibility to metabolic processes .
Result of Action
The interaction of boronic acid derivatives with their targets can lead to changes in cellular processes, potentially resulting in therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH and the presence of certain ions can affect the stability of boronic acid derivatives and their ability to form boronate esters with their targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the reaction of 4-methylthiazole with a boronic acid derivative under specific conditions. One common method is the Miyaura borylation reaction, where a palladium catalyst is used to facilitate the borylation of the thiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, is common to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole undergoes various types of reactions, including:
Cross-Coupling Reactions: These reactions are essential in forming carbon-carbon and carbon-heteroatom bonds. Suzuki-Miyaura cross-coupling is a notable example.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Substitution Reactions: The boronic ester group can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Boronic Acids: Common reagents for borylation reactions.
Solvents: Organic solvents such as dichloromethane or toluene are often used.
Major Products Formed:
Coupling Products: Various biaryls and heteroaryls can be synthesized through cross-coupling reactions.
Oxidation/Reduction Products: Different oxidation states of the thiazole ring and boronic ester derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is widely used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds makes it valuable in constructing complex molecular structures.
Biology: In biological research, 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is used in the study of enzyme inhibitors and receptor ligands. Its derivatives can be employed in the design of new drugs.
Medicine: The compound's derivatives are explored for their potential therapeutic effects. They may serve as intermediates in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the chemical industry, this compound is utilized in the production of materials with specific properties, such as polymers and coatings.
Comparación Con Compuestos Similares
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-2-one
Uniqueness: 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is unique due to its thiazole ring, which imparts distinct chemical properties compared to pyrimidines or ketones. This structural difference influences its reactivity and applications in organic synthesis and drug development.
Propiedades
IUPAC Name |
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO2S/c1-7-8(15-6-12-7)11-13-9(2,3)10(4,5)14-11/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQNVRKSVXSVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2957827.png)

![3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B2957830.png)
![N-(1-Cyanocyclohexyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2957831.png)
![2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2957832.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/new.no-structure.jpg)


![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-2H-chromen-2-one](/img/structure/B2957839.png)


![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2957843.png)

